Alk5-IN-29

Description

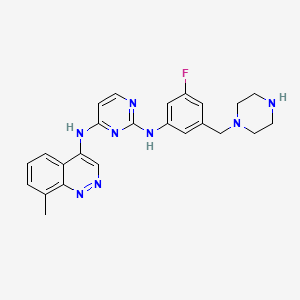

Structure

3D Structure

Properties

Molecular Formula |

C24H25FN8 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

2-N-[3-fluoro-5-(piperazin-1-ylmethyl)phenyl]-4-N-(8-methylcinnolin-4-yl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H25FN8/c1-16-3-2-4-20-21(14-28-32-23(16)20)30-22-5-6-27-24(31-22)29-19-12-17(11-18(25)13-19)15-33-9-7-26-8-10-33/h2-6,11-14,26H,7-10,15H2,1H3,(H2,27,29,30,31,32) |

InChI Key |

DMKDGVBLGDMHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN=N2)NC3=NC(=NC=C3)NC4=CC(=CC(=C4)CN5CCNCC5)F |

Origin of Product |

United States |

Foundational & Exploratory

Alk5-IN-29 structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological context of Alk5-IN-29, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5). This document includes detailed experimental protocols and visual diagrams to support research and development efforts in fields such as oncology and fibrosis.

Core Compound Information: this compound

This compound, also identified as EX-06 in patent literature, is a potent and selective inhibitor of ALK5, a transforming growth factor-beta (TGF-β) type I receptor.[1] Due to its role in the TGF-β signaling pathway, which is crucial in cell growth, differentiation, and proliferation, this compound is a valuable tool for studying and potentially treating diseases associated with dysregulated ALK5 activity, such as cancer and fibrotic conditions.

Chemical Structure and Properties

The chemical structure and key properties of this compound are summarized below.

Chemical Structure:

(Structure derived from IUPAC name and SMILES string)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-((5-fluoro-2-((4-(piperazin-1-ylmethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide | Inferred |

| Molecular Formula | C24H25FN8 | MedchemExpress |

| Molecular Weight | 444.51 g/mol | MedchemExpress |

| CAS Number | 2785430-85-3 | MedchemExpress |

| SMILES | CC1=CC=CC2=C(NC3=NC(NC4=CC(CN5CCNCC5)=CC(F)=C4)=NC=C3)C=NN=C12 | MedchemExpress |

| IC50 (ALK5) | ≤10 nM | [1] |

| IC50 (ALK2) | ≤10 nM | [1] |

| IC50 (RD-SMAD receptor activity) | ≤100 nM | [1] |

Signaling Pathway

This compound targets the TGF-β signaling pathway, a critical regulator of cellular processes. The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, apoptosis, and extracellular matrix production.

Caption: TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound (EX-06)

The synthesis of this compound is detailed in patent WO2022126133A1. The following is a representative multi-step synthesis workflow.

References

The Central Role of ALK5 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta receptor 1 (TGFβR1), is a pivotal serine/threonine kinase receptor that plays a critical role in a myriad of cellular processes. As a type I receptor for the Transforming Growth Factor-β (TGF-β) superfamily, ALK5 is a central mediator of signals that regulate cell growth, differentiation, apoptosis, and migration.[1][2] Dysregulation of the ALK5 signaling pathway is implicated in a wide range of pathologies, including cancer, fibrosis, and cardiovascular diseases, making it a key target for therapeutic intervention.[1][3][4] This in-depth technical guide provides a comprehensive overview of the function of ALK5 in cells, detailing its signaling pathways, regulation, and involvement in disease. It also offers detailed experimental protocols for studying ALK5 and summarizes key quantitative data to support researchers and drug development professionals in this field.

ALK5 Structure and Activation Mechanism

ALK5 is a transmembrane glycoprotein characterized by an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular serine/threonine kinase domain.[5] The activation of ALK5 is a tightly regulated process initiated by the binding of a TGF-β ligand to a type II TGF-β receptor (TβRII).[6][7] This binding event recruits ALK5 into a heterotetrameric complex with TβRII.[2][8] Within this complex, the constitutively active TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of ALK5's kinase domain.[2][9]

The ALK5 Signaling Network: Canonical and Non-Canonical Pathways

Once activated, ALK5 propagates downstream signals through two main branches: the canonical SMAD-dependent pathway and the non-canonical, or SMAD-independent, pathways.

Canonical SMAD-Dependent Signaling

The best-characterized downstream effectors of ALK5 are the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][6] Activated ALK5 directly phosphorylates SMAD2 and SMAD3 at conserved serine residues in their C-terminal SSXS motif.[10][11] This phosphorylation event induces a conformational change in the R-SMADs, causing them to dissociate from the receptor complex and form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4.[12][13] This SMAD2/3-SMAD4 complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes to regulate their expression.[6][13][14]

Non-Canonical SMAD-Independent Signaling

In addition to the canonical SMAD pathway, ALK5 can also activate a variety of SMAD-independent signaling cascades, which contribute to the diversity and complexity of TGF-β responses. These pathways are often activated in a cell-type and context-dependent manner.[12] Key non-canonical pathways activated by ALK5 include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: ALK5 has been shown to activate the ERK, JNK/SAPK, and p38 MAPK pathways.[6][12] The activation of these pathways can occur through various intermediate kinases and can modulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6]

-

Rho GTPase Pathways: ALK5 can influence the activity of Rho GTPases such as RhoA, Rac1, and Cdc42.[12] These small GTPases are critical regulators of the actin cytoskeleton and are involved in cell migration, adhesion, and morphology.[12]

-

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: There is evidence for crosstalk between the TGF-β/ALK5 pathway and the PI3K/AKT signaling cascade, which is a major regulator of cell survival and growth.

The Role of ALK5 in Disease

The central role of ALK5 in regulating fundamental cellular processes means that its dysregulation is a key factor in the pathogenesis of numerous diseases.

Cancer

The role of TGF-β signaling in cancer is complex and context-dependent, exhibiting a dual role.[1] In the early stages of tumorigenesis, TGF-β/ALK5 signaling often acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.[1] However, in advanced cancers, this pathway can switch to a pro-tumorigenic role, promoting tumor invasion, metastasis, and angiogenesis.[1][15] Elevated TGF-β levels and altered ALK5 signaling are often associated with poor prognosis in various cancers, including breast, prostate, and pancreatic cancer.[1] Consequently, ALK5 inhibitors are being actively investigated as potential anti-cancer therapeutics.[3]

Fibrosis

Fibrotic diseases are characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction.[1] TGF-β/ALK5 signaling is a major driver of fibrosis in a wide range of tissues, including the liver, lungs, kidneys, and heart.[1][4][16] ALK5 activation in fibroblasts promotes their differentiation into myofibroblasts, the primary cell type responsible for excessive ECM production. Therefore, inhibiting ALK5 is a promising therapeutic strategy for treating fibrotic diseases.[1][17][18]

Cardiovascular Disease

Aberrant ALK5 signaling is also implicated in the pathogenesis of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure.[1] It can contribute to vascular remodeling, inflammation, and cardiac fibrosis.[1]

Quantitative Data on ALK5

A wealth of quantitative data exists for ALK5, which is crucial for researchers in the field. The following tables summarize key data points.

Table 1: IC50 Values of Selected ALK5 Inhibitors

| Inhibitor | IC50 (nM) | Assay Type | Cell Line/System | Reference |

| SB431542 | 94 | Kinase Assay | - | [14] |

| GW6604 | 140 | Autophosphorylation Assay | Purified recombinant ALK5 | [9] |

| GW6604 | 107 | Binding Assay | Purified recombinant ALK5 | [9] |

| A-83-01 | 12 | Kinase Assay | - | [3] |

| Dihydromyricetin | 12,260 | Kinase Binding Assay | - | [3] |

| TP0427736 | 2.72 | Kinase Assay | - | [19] |

| LY2157299 (Galunisertib) | 56 | Kinase Assay | - | [19] |

| SB525334 | 14.3 | Kinase Assay | - | [19] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[20]

Table 2: ALK5 Expression in Different Contexts

| Cell Type/Tissue | Expression Level | Observation | Reference |

| Pancreatic Cancer Cells | Low | Correlated with resistance to TGF-β growth inhibition. | [21] |

| Pancreatic Tumors | High (mRNA) | 6.8-fold greater ALK5 mRNA compared to normal pancreas. | [21] |

| Human PDGFRβ+ mesenchymal cells | - | Used in an in vitro model for kidney fibrosis. | [22] |

| Murine Lung Epithelium | Expressed from E12.5 to adulthood | Essential for Clara cell differentiation. | [23] |

Experimental Protocols for Studying ALK5

Investigating the function of ALK5 requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

ALK5 Kinase Assay

This protocol is for an in vitro kinase assay to measure the activity of ALK5 and the inhibitory potential of compounds.

Materials:

-

Recombinant active ALK5 (e.g., from Invitrogen or BPS Bioscience)

-

GST-Smad3 substrate

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

-

ATP (50 µM final concentration)

-

Test compounds (dissolved in DMSO)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-phospho-Smad3 antibody

-

Anti-GST antibody (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant active ALK5 (e.g., 2 µg), and GST-Smad3 substrate (e.g., 50 mg/ml).[2]

-

Add the test compound at various concentrations or DMSO as a vehicle control.

-

Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.[2]

-

Incubate the reaction mixture at room temperature for 45 minutes.[2]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-Smad3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal loading of the substrate, the membrane can be stripped and re-probed with an anti-GST antibody.

Immunoprecipitation of ALK5

This protocol describes how to immunoprecipitate ALK5 to study its protein-protein interactions.

Materials:

-

Cells expressing ALK5

-

Lysis Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 150 mM KAc, 5 mM MgCl₂) with protease and phosphatase inhibitors[6][8]

-

Anti-ALK5 antibody

-

Protein A/G agarose beads or magnetic beads[24]

-

Wash Buffer (same as Lysis Buffer)

-

Elution Buffer (e.g., SDS-PAGE loading buffer)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibodies against potential interacting proteins

Procedure:

-

Lyse cells in ice-cold Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add the anti-ALK5 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[6]

-

Add Protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.[24]

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold Wash Buffer.[6]

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against suspected interacting partners.

Western Blotting for Phospho-SMAD2/3

This protocol is for detecting the activation of the canonical ALK5 signaling pathway by measuring the phosphorylation of SMAD2/3.

Materials:

-

Cells of interest

-

TGF-β1 (or other relevant ligand)

-

Cell Lysis Buffer with protease and phosphatase inhibitors[8]

-

BCA or other protein assay kit

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-total-SMAD2/3 antibody

-

Anti-loading control antibody (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and serum-starve if necessary.

-

Treat cells with TGF-β1 (e.g., 10 ng/mL) for a specific time course (e.g., 0, 15, 30, 60 minutes).[25]

-

Wash cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Determine the protein concentration of each lysate.

-

Denature an equal amount of protein from each sample in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with the anti-phospho-SMAD2/3 primary antibody.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

For normalization, strip the membrane and re-probe with an anti-total-SMAD2/3 antibody and an antibody for a loading control.

Conclusion

ALK5 is a master regulator of a diverse array of cellular functions, and its intricate signaling network is fundamental to both normal physiology and the development of numerous diseases. A thorough understanding of ALK5's function, supported by robust experimental investigation, is paramount for the development of novel therapeutic strategies targeting this critical kinase. This guide provides a solid foundation for researchers and drug development professionals to delve into the complexities of ALK5 signaling and contribute to the advancement of this important field.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. ALK5 kinase activity assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The anti-fibrotic effect of inhibition of TGFβ-ALK5 signalling in experimental pulmonary fibrosis in mice is attenuated in the presence of concurrent γ-herpesvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. journals.biologists.com [journals.biologists.com]

- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 11. Receptor binding competition: a paradigm for regulating TGF-β family action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.cn [tools.thermofisher.cn]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Portico [access.portico.org]

- 19. origene.com [origene.com]

- 20. IC50 - Wikipedia [en.wikipedia.org]

- 21. Attenuated ALK5 receptor expression in human pancreatic cancer: correlation with resistance to growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Signaling via Alk5 controls the ontogeny of lung Clara cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 25. Anti-Phospho-Smad2/3 (S465/S467) Antibody MAB8935: R&D Systems [rndsystems.com]

The Discovery and Synthesis of Alk5-IN-29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Alk5-IN-29, a selective inhibitor of the Activin receptor-like kinase 5 (ALK5). This document details the scientific background, discovery, synthesis process, and biological evaluation of this compound, presenting key data and experimental protocols for the scientific community.

Introduction to ALK5 and Its Role in Disease

Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1), is a crucial serine/threonine kinase receptor in the TGF-β signaling pathway. This pathway is fundamental in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in the pathogenesis of numerous diseases, notably in promoting tumor growth and metastasis in various cancers and in the progression of fibrotic diseases. Consequently, the development of small molecule inhibitors targeting ALK5 has emerged as a promising therapeutic strategy.

The Discovery of this compound

This compound is a potent and selective inhibitor of ALK5. Its discovery is detailed in the patent document WO2022126133A1, which describes a series of compounds designed to inhibit ALK5 for the treatment of proliferative diseases such as cancer.[1] this compound emerged from a focused drug discovery program aimed at identifying novel chemotypes with high affinity and selectivity for the ALK5 kinase domain.

Chemical Structure

The definitive chemical structure of this compound is outlined in the patent literature. It is identified by the CAS number 2785430-85-3.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity as an ALK5 inhibitor. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Reference |

| ALK5 IC50 | ≤ 10 nM | Kinase Activity Assay | WO2022126133A1 |

| ALK2 IC50 | ≤ 10 nM | Kinase Activity Assay | WO2022126133A1 |

| TGF-βRI Inhibition (Cellular) | ≤ 100 nM | TGF-β Induced SMAD Signaling Assay | WO2022126133A1 |

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3, thereby blocking the transduction of TGF-β signals. The canonical TGF-β/ALK5 signaling pathway is depicted in the diagram below.

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

The chemical synthesis of this compound is described in patent WO2022126133A1.[1] The synthesis involves a multi-step process, which is outlined in the workflow diagram below. The detailed experimental protocols for each step are provided in the subsequent section.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following are representative protocols based on standard methodologies in the field for the synthesis and evaluation of ALK5 inhibitors, as would be expected for a compound like this compound. The specific details for this compound are found within the patent WO2022126133A1.[1]

General Synthetic Chemistry Protocol (Illustrative)

Step 1: Synthesis of a Key Intermediate (e.g., via Suzuki Coupling) A mixture of a halo-substituted heterocyclic precursor (1.0 eq), a boronic acid or ester derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) in a solvent system like 1,4-dioxane/water (4:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, as monitored by TLC or LC-MS, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the coupled intermediate.

Step 2: Final Functionalization and Salt Formation The key intermediate from the previous step is subjected to further chemical modifications, such as N-alkylation or amidation, to introduce the final desired functional groups. The product from this step is then purified, and if required, treated with a suitable acid (e.g., HCl in ether or methanolic HCl) to form the corresponding pharmaceutically acceptable salt. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro ALK5 Kinase Activity Assay Protocol

The inhibitory activity of this compound against the ALK5 kinase is determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.

-

Reagents and Materials: Recombinant human ALK5 enzyme, biotinylated substrate peptide, ATP, kinase reaction buffer (e.g., HEPES, MgCl₂, DTT), and detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

-

Procedure: a. The inhibitor (this compound) is serially diluted in DMSO and then further diluted in kinase reaction buffer. b. The ALK5 enzyme is added to the wells of a microtiter plate containing the diluted inhibitor. c. The kinase reaction is initiated by the addition of a mixture of the biotinylated substrate and ATP. d. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes). e. The reaction is stopped by the addition of EDTA. f. The detection reagents are added, and the plate is incubated to allow for the binding of the antibody to the phosphorylated substrate. g. The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based TGF-β Induced SMAD Signaling Assay Protocol

This assay evaluates the ability of this compound to inhibit the TGF-β signaling pathway in a cellular context.

-

Cell Line: A suitable cell line, such as HaCaT keratinocytes or A549 lung carcinoma cells, which are responsive to TGF-β, is used. These cells may be engineered to express a reporter gene (e.g., luciferase) under the control of a SMAD-responsive promoter element.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then pre-incubated with various concentrations of this compound for 1-2 hours. c. TGF-β1 is added to the wells to stimulate the signaling pathway, and the cells are incubated for a further 16-24 hours. d. For reporter gene assays, the cells are lysed, and the luciferase activity is measured using a luminometer. e. Alternatively, for direct measurement of SMAD phosphorylation, the cells are lysed, and the levels of phosphorylated SMAD2/3 are determined by Western blotting or an immunoassay (e.g., ELISA).

-

Data Analysis: The percentage of inhibition of TGF-β-induced signaling is calculated for each concentration of the inhibitor. The IC50 value is determined from the resulting dose-response curve.

Conclusion

This compound is a novel and potent small molecule inhibitor of ALK5 with significant potential for the treatment of diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological characterization, based on the available patent literature. The detailed protocols and quantitative data presented herein are intended to support further research and development efforts in this important therapeutic area. Researchers are encouraged to consult the primary patent documentation for complete and specific details.

References

Downstream Signaling Effects of ALK5 Inhibition: A Technical Guide

Disclaimer: This technical guide details the established and anticipated downstream signaling effects of a potent and selective inhibitor of Activin-like Kinase 5 (ALK5). As specific experimental data for the compound "Alk5-IN-29" is not publicly available, this document synthesizes information from studies on other well-characterized ALK5 inhibitors. The quantitative data and experimental protocols provided are representative examples from the scientific literature on compounds with the same molecular target.

Introduction to ALK5 and its Role in TGF-β Signaling

Activin-like kinase 5 (ALK5), also known as Transforming Growth Factor-β Receptor 1 (TGFβR1), is a transmembrane serine/threonine kinase that plays a pivotal role in the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3][4] This pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[5][6] Dysregulation of the TGF-β/ALK5 signaling axis is implicated in various pathologies, such as cancer and fibrosis.[5][6]

The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII), a constitutively active kinase.[7] This binding event recruits and enables TGFβRII to phosphorylate and activate ALK5. Activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[1][2][7] These phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of TGF-β target genes.[2][7]

In addition to the canonical SMAD-dependent pathway, ALK5 can also activate non-canonical, SMAD-independent signaling pathways. These include the activation of mitogen-activated protein kinases (MAPKs) such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][7] The activation of these pathways adds another layer of complexity to the cellular responses elicited by TGF-β.

ALK5 inhibitors, such as this compound, are small molecules designed to block the kinase activity of ALK5, thereby preventing the phosphorylation of its downstream targets and inhibiting the subsequent signaling cascades. These inhibitors are valuable tools for dissecting the roles of ALK5 signaling in various biological processes and hold therapeutic potential for diseases driven by aberrant TGF-β activity.

Quantitative Data on ALK5 Inhibition

The following tables summarize quantitative data for several well-characterized ALK5 inhibitors, demonstrating their potency and selectivity. This data is representative of what would be expected for a potent and selective ALK5 inhibitor.

Table 1: In Vitro Kinase Inhibitory Activity of Representative ALK5 Inhibitors

| Compound | ALK5 IC50 (nM) | ALK4 IC50 (nM) | ALK3 IC50 (nM) | ALK2 IC50 (nM) | p38 MAPK IC50 (nM) | Reference |

| SB431542 | 94 | - | >10,000 | >10,000 | >10,000 | [8] |

| SB525334 | 14.3 | 57.2 | >10,000 | >10,000 | - | [8] |

| GW6604 | 140 | - | - | - | - | [9] |

| SKI2162 | 94 | >6,862 | - | - | 1,974 | [2][10] |

| TP0427736 | 2.72 | - | 836 | - | - | [8] |

| LY2157299 | 327 | >13,080 | - | - | 327 | [2][10] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates greater potency. Data for other kinases are often provided to demonstrate selectivity.

Table 2: Cellular Activity of Representative ALK5 Inhibitors

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| GW6604 | TGF-β-induced PAI-1 transcription | - | 500 | [9] |

| SB525334 | TGF-β1-mediated proliferation | Familial iPAH PASMCs | 295 | [11] |

| TP0427736 | TGF-β1-induced Smad2/3 phosphorylation | A549 | 8.68 | [8] |

Cellular IC50 values demonstrate the potency of the inhibitor in a biological context, measuring the inhibition of a specific downstream effect of ALK5 signaling.

Downstream Signaling Effects of ALK5 Inhibition

Inhibition of ALK5 by a compound like this compound is expected to have profound effects on both canonical and non-canonical TGF-β signaling pathways.

Canonical SMAD Pathway

The primary and most direct downstream effect of ALK5 inhibition is the suppression of the canonical SMAD pathway.

-

Inhibition of SMAD2/3 Phosphorylation: Activated ALK5 directly phosphorylates SMAD2 and SMAD3 at their C-terminal SSXS motifs. An ALK5 inhibitor will competitively block the ATP-binding site of ALK5, preventing this phosphorylation event.[2] Studies with various ALK5 inhibitors have consistently demonstrated a dose-dependent reduction in the levels of phosphorylated SMAD2 (pSMAD2) and pSMAD3 (pSMAD3) in response to TGF-β stimulation.[2]

-

Prevention of SMAD Complex Formation and Nuclear Translocation: Without phosphorylation, SMAD2 and SMAD3 cannot form a complex with SMAD4. Consequently, the nuclear translocation of this complex is inhibited. This has been shown for inhibitors like SKI2162.[2]

Non-Canonical Pathways

The effects of ALK5 inhibition on non-canonical pathways can be more complex and context-dependent.

-

MAPK Pathways (p38, JNK, ERK): TGF-β can activate p38, JNK, and ERK in an ALK5-dependent manner.[1][7] Therefore, an ALK5 inhibitor would be expected to attenuate the activation of these pathways in response to TGF-β. However, in some cellular contexts, there can be ALK5-independent activation of these kinases.[12]

-

PI3K/Akt/mTOR Pathway: There is significant crosstalk between the TGF-β/ALK5 and PI3K/Akt/mTOR pathways. The PI3K/Akt pathway has been shown to suppress TGF-β signaling by inhibiting SMAD3 activation, with mTOR acting as a key mediator.[13] While an ALK5 inhibitor directly targets the TGF-β pathway, the interplay with the PI3K/Akt/mTOR pathway could influence the overall cellular response.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the downstream signaling effects of ALK5 inhibitors.

ALK5 Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of an inhibitor to block the kinase activity of ALK5.

-

Principle: A recombinant ALK5 kinase domain is incubated with a substrate (e.g., a generic kinase substrate like casein or a specific SMAD protein) and radiolabeled ATP (e.g., [γ-³³P]ATP). The incorporation of the radiolabeled phosphate into the substrate is measured. The presence of an ALK5 inhibitor will reduce the amount of radiolabeled phosphate incorporated.

-

Protocol:

-

Express and purify the recombinant kinase domain of ALK5.[9]

-

Prepare a reaction mixture containing the purified ALK5, the substrate (e.g., casein), and varying concentrations of the ALK5 inhibitor (or DMSO as a vehicle control) in a suitable kinase buffer.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[10]

-

Western Blot Analysis for SMAD Phosphorylation

This is a common cell-based assay to assess the inhibition of the canonical SMAD pathway.

-

Principle: Cells are treated with TGF-β in the presence or absence of an ALK5 inhibitor. Cell lysates are then prepared, and the levels of phosphorylated SMAD2/3 are detected by Western blotting using antibodies specific for the phosphorylated forms of these proteins.

-

Protocol:

-

Culture a suitable cell line (e.g., HaCaT keratinocytes, WI38VA13 fibroblasts, or A549 lung carcinoma cells) to sub-confluency.[2]

-

Serum-starve the cells for several hours to reduce basal signaling.

-

Pre-treat the cells with varying concentrations of the ALK5 inhibitor (or DMSO vehicle) for a specified time (e.g., 1 hour).[2]

-

Stimulate the cells with a known concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 1 hour).[2]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against phospho-SMAD2, phospho-SMAD3, total SMAD2/3, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated SMADs.

-

Luciferase Reporter Gene Assay

This assay measures the effect of an ALK5 inhibitor on the transcriptional activity of the SMAD complex.

-

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with SMAD-binding elements (SBEs). When the SMAD complex is active, it binds to the SBEs and drives the expression of luciferase. An ALK5 inhibitor will prevent this, leading to a decrease in luciferase activity.

-

Protocol:

-

Transfect cells (e.g., mink lung epithelial cells or normal lung fibroblasts) with an SBE-luciferase reporter construct and a co-reporter for normalization (e.g., a Renilla luciferase or β-galactosidase construct).[12]

-

After transfection, treat the cells with TGF-β in the presence or absence of the ALK5 inhibitor.

-

Lyse the cells and measure the luciferase activity using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the co-reporter activity to account for differences in transfection efficiency.

-

Analyze the data to determine the effect of the inhibitor on TGF-β-induced transcriptional activity.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing an ALK5 inhibitor.

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition by this compound.

Caption: Non-canonical signaling pathways downstream of ALK5.

Caption: A typical experimental workflow for characterizing the downstream effects of an ALK5 inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]

- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activin-like kinase 5 (ALK5) inactivation in the mouse uterus results in metastatic endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Activin-Like Kinase 5 (ALK5) Mediates Abnormal Proliferation of Vascular Smooth Muscle Cells from Patients with Familial Pulmonary Arterial Hypertension and Is Involved in the Progression of Experimental Pulmonary Arterial Hypertension Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Constitutive ALK5-Independent c-Jun N-Terminal Kinase Activation Contributes to Endothelin-1 Overexpression in Pulmonary Fibrosis: Evidence of an Autocrine Endothelin Loop Operating through the Endothelin A and B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. embopress.org [embopress.org]

Alk5-IN-29 for Fibrosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a condition marked by the excessive accumulation of extracellular matrix (ECM), leads to scarring, organ dysfunction, and eventual failure.[1] A central mediator in the progression of fibrosis across various organs is the Transforming Growth-Factor-Beta (TGF-β) signaling pathway.[1][2] TGF-β exerts its pro-fibrotic effects primarily through the Activin-like Kinase 5 (ALK5), a type I serine/threonine kinase receptor.[3] Upon activation, ALK5 initiates a signaling cascade that culminates in the transdifferentiation of fibroblasts into myofibroblasts and the overproduction of ECM proteins like collagen.[1] Given its critical role, ALK5 has emerged as a key therapeutic target for anti-fibrotic drug development.[2][4]

Small molecule inhibitors targeting the kinase activity of ALK5 have shown significant promise in preclinical models of lung, liver, and kidney fibrosis.[4][5] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and data interpretation relevant to the study of ALK5 inhibitors, using publicly available data from representative compounds as a framework. The information presented herein is intended to be directly applicable to the investigation of novel ALK5 inhibitors such as Alk5-IN-29.

The TGF-β/ALK5 Signaling Pathway in Fibrosis

The canonical TGF-β signaling pathway is a primary driver of fibrogenesis.[6] The process begins when the active form of TGF-β binds to the TGF-β type II receptor (TβRII) on the cell surface.[7] This binding recruits and forms a complex with the ALK5 receptor.[7][8] Within this complex, TβRII phosphorylates and activates ALK5.[3][7]

The activated ALK5 kinase then propagates the signal intracellularly by phosphorylating receptor-regulated SMAD proteins, specifically Smad2 and Smad3.[3][9] These phosphorylated Smads form a complex with Smad4, which then translocates into the nucleus.[3][7] Inside the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes involved in fibrosis.[1] This includes increasing the transcription of genes encoding ECM proteins (e.g., collagens) and protease inhibitors, while inhibiting ECM degradation.[9][10] This sustained activation leads to the progressive and excessive matrix deposition that characterizes fibrosis.[1]

Quantitative Data on Representative ALK5 Inhibitors

The efficacy of ALK5 inhibitors is initially determined by their potency in biochemical and cell-based assays, followed by evaluation in preclinical animal models of fibrosis. The tables below summarize data from several well-characterized ALK5 inhibitors.

Table 1: In Vitro Potency of Selected ALK5 Inhibitors

| Compound | ALK5 Kinase IC₅₀ (nM) | TGF-β Induced PAI-1 IC₅₀ (nM) | Reference(s) |

| GW6604 | 140 | 500 | [4][10] |

| SD-208 | ~48 (Ki) | ~20 (Ki) | [9][11] |

| SB-525334 | 14.3 | 46.9 | [2] |

| LY-364947 | 55 | - | [8][12] |

| SB-431542 | 94 | 129 | [13] |

| IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is another measure of inhibitor potency. |

Table 2: In Vivo Efficacy of ALK5 Inhibitors in Preclinical Fibrosis Models

| Compound | Fibrosis Model | Animal | Dosing Regimen | Key Outcomes | Reference(s) |

| SD-208 | Adenovirus-TGF-β1 induced lung fibrosis | Rat | 60 mg/kg, oral, twice daily | Abrogation of fibrogenesis; Blocked progression of established fibrosis | [9] |

| GW6604 | Dimethylnitrosamine (DMN)-induced liver fibrosis | Rat | 80 mg/kg, oral, twice daily | Prevented mortality; Reduced collagen mRNA by 50-75%; Reduced matrix deposition | [4] |

| SB-525334 | Bleomycin-induced lung fibrosis | Mouse | 10 or 30 mg/kg, oral, twice daily | Attenuated histopathological alterations; Decreased procollagen and fibronectin mRNA | [5] |

| LY-364947 | Carbon Tetrachloride (CCl₄)-induced liver injury | Mouse | 650 µg/kg/day (conjugated) | Reduced collagen deposition and fibrogenic markers more effectively than free drug | [8][12] |

| EW-7197 | Cisplatin-induced kidney fibrosis | Mouse | 5 mg/kg, oral, daily | Attenuated azotemia; Reduced pro-fibrotic protein expression | [14] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the evaluation of ALK5 inhibitors. Below are methodologies for key in vitro and in vivo experiments.

ALK5 Kinase Autophosphorylation Assay (In Vitro)

This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of ALK5.

-

Objective: To determine the IC₅₀ of this compound against the recombinant ALK5 kinase domain.

-

Materials:

-

Recombinant human ALK5 kinase domain.[10]

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

This compound at various concentrations.

-

SDS-PAGE gels and autoradiography equipment or phosphorescence imaging system.

-

-

Methodology:

-

The ALK5 kinase domain is expressed and purified, for instance, using a baculovirus/Sf9 cell system.[10]

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a microplate, combine the recombinant ALK5 enzyme with the various concentrations of this compound (and a vehicle control).

-

Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated ALK5 protein by autoradiography or phosphorescence imaging.

-

Quantify the band intensity to determine the extent of inhibition at each compound concentration.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.[10]

-

Cell-Based PAI-1 Promoter-Luciferase Reporter Assay (In Vitro)

This assay measures the inhibition of TGF-β-induced downstream gene transcription in a cellular context.

-

Objective: To determine the cellular potency of this compound in blocking the TGF-β/ALK5 signaling pathway.

-

Materials:

-

Methodology:

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with serial dilutions of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 1-2 ng/mL).

-

Incubate for 16-24 hours to allow for luciferase expression.

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence using a luminometer.

-

Normalize the data and calculate the IC₅₀ value from the dose-response curve.

Bleomycin-Induced Pulmonary Fibrosis Model (In Vivo)

This is a widely used animal model to evaluate the efficacy of anti-fibrotic compounds.

-

Objective: To assess the therapeutic effect of this compound on the development and progression of lung fibrosis.

-

Materials:

-

Methodology:

-

Induction of Fibrosis: Anesthetize the animals and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis. Control animals receive saline.[5]

-

Compound Administration (Prophylactic): Begin daily administration of this compound (e.g., 10-30 mg/kg, orally) on the same day or one day after bleomycin instillation and continue for the duration of the study (e.g., 14-21 days).[5]

-

Compound Administration (Therapeutic): To test effects on established fibrosis, begin dosing at a later time point (e.g., 7-10 days post-bleomycin) when fibrosis is already developing.[9]

-

Endpoint Analysis: At the end of the study (e.g., Day 14 or 21), euthanize the animals and collect lung tissue for analysis.

-

Histology: Fix one lung lobe in formalin, embed in paraffin, and section. Stain with Masson’s Trichrome to visualize collagen deposition (blue staining) and assess the extent of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).[2]

-

Collagen Quantification: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline assay.[2]

-

Gene Expression: Extract RNA from lung tissue and perform RT-qPCR to measure the expression of pro-fibrotic genes such as Col1a1, Col3a1, and Acta2 (α-SMA).

-

-

Visualized Experimental Workflow

The evaluation of a novel ALK5 inhibitor follows a structured workflow from initial screening to preclinical proof-of-concept.

References

- 1. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aragen.com [aragen.com]

- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]

- 9. atsjournals.org [atsjournals.org]

- 10. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Constitutive ALK5-Independent c-Jun N-Terminal Kinase Activation Contributes to Endothelin-1 Overexpression in Pulmonary Fibrosis: Evidence of an Autocrine Endothelin Loop Operating through the Endothelin A and B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Kinase Inhibitory Activity of Alk5-IN-29

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the kinase inhibitory activity of Alk5-IN-29, a selective inhibitor of Activin receptor-like kinase 5 (ALK5). The information is compiled to assist researchers and drug development professionals in understanding its biochemical activity, cellular function, and the methodologies used for its characterization.

Core Topic: this compound Kinase Inhibitory Profile

This compound is a potent small molecule inhibitor targeting ALK5, a transforming growth factor-beta (TGF-β) type I receptor. By inhibiting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in a variety of cellular processes, including proliferation, differentiation, and extracellular matrix production. Its activity makes it a valuable tool for research in oncology and fibrotic diseases.[1][2][3][4][5][6]

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the known quantitative inhibitory activity of this compound against various kinase targets.

| Target Kinase/Pathway | Assay Type | IC50 Value | Reference |

| ALK5 (Activin receptor-like kinase 5) | Kinase Activity Assay | ≤10 nM | [1][2][3][5][6][7] |

| ALK2 (Activin receptor-like kinase 2) | Kinase Activity Assay | ≤10 nM | [1] |

| TGFB-RI (RD-SMAD receptor activity) | Cellular Reporter Assay | ≤100 nM | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the process of characterization, the following diagrams are provided.

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing a kinase inhibitor like this compound.

Experimental Protocols

While specific, detailed protocols for the validation of this compound are not publicly available, this section outlines representative, industry-standard methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Representative Protocol)

A common method to determine the IC50 value of a kinase inhibitor is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Kinase Assay.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 kinase.

-

Fluorescein-labeled polypeptide substrate.

-

Terbium-labeled phosphospecific antibody.

-

ATP (Adenosine triphosphate).

-

This compound (serial dilutions).

-

TR-FRET dilution buffer.

-

384-well assay plates.

-

Plate reader capable of TR-FRET measurements.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute this series in the kinase reaction buffer to achieve the final desired concentrations with a consistent, low percentage of DMSO.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 2.5 µL of the ALK5 enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at its Km concentration) to each well.

-

-

Incubation: Cover the plate and incubate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

-

Detection:

-

Stop the reaction by adding 10 µL of a detection solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.

-

Incubate the plate for at least 30-60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium donor wavelength (e.g., 615 nm) and the fluorescein acceptor wavelength (e.g., 665 nm).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the kinase activity signal.

-

Cellular TGF-β Signaling Inhibition Assay (Representative Protocol)

A luciferase reporter gene assay is a standard method to quantify the inhibition of a signaling pathway within a cellular context.

Objective: To measure the concentration at which this compound inhibits TGF-β-induced SMAD-dependent gene transcription.

Materials:

-

A suitable cell line (e.g., HaCaT keratinocytes or Mv1Lu mink lung epithelial cells) transiently or stably transfected with a SMAD-binding element (SBE)-luciferase reporter construct.[8]

-

Cell culture medium and fetal bovine serum (FBS).

-

Recombinant human TGF-β1.

-

This compound (serial dilutions).

-

Luciferase assay reagent (containing luciferin substrate).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the SBE-luciferase reporter cells into a 96-well plate and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound.

-

Pre-incubate the cells with the inhibitor for 1-2 hours.

-

-

Pathway Stimulation: Stimulate the cells by adding TGF-β1 to each well (except for the unstimulated control) at a final concentration that elicits a robust response (e.g., 5 ng/mL).

-

Incubation: Incubate the plate for 16-24 hours to allow for reporter gene expression.

-

Cell Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells using a passive lysis buffer.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence signal using a plate luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration).

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Fit the data to determine the EC50 or IC50 value, representing the concentration of this compound that inhibits 50% of the TGF-β-induced reporter activity.[8]

-

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Alk5-IN-29 In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide a comprehensive guide for the in vitro characterization of Alk5-IN-29, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). Dysregulation of the ALK5 signaling pathway is a key factor in the progression of fibrosis and cancer, making it a critical target for therapeutic intervention.[1][2] This document outlines detailed protocols for a biochemical kinase assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's activity on the canonical TGF-β signaling pathway by measuring the phosphorylation of downstream mediators, SMAD2 and SMAD3.

Mechanism of Action and Signaling Pathway

Canonical TGF-β signaling is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TβRII). This leads to the recruitment and phosphorylation of the type I receptor, ALK5.[3][4] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[2][3] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in processes like extracellular matrix deposition, cell proliferation, and immunosuppression.[1][4] this compound exerts its effect by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.

References

- 1. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for Alk5-IN-29 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Alk5-IN-29, a selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5), in cell culture experiments. The provided protocols are foundational and may require optimization for specific cell types and experimental conditions.

Mechanism of Action

This compound is a potent and selective inhibitor of ALK5, a transmembrane serine/threonine kinase.[1] ALK5 is a critical component of the transforming growth factor-beta (TGF-β) signaling pathway. Upon binding of TGF-β to its type II receptor (TβRII), TβRII recruits and phosphorylates ALK5. Activated ALK5 then phosphorylates the downstream signaling molecules SMAD2 and SMAD3. This phosphorylation event enables SMAD2/3 to form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes, including cell growth, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Dysregulation of the TGF-β/ALK5 pathway is implicated in various diseases, including cancer and fibrosis. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and subsequent downstream signaling.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound. Researchers should use these values as a starting point for their own dose-response experiments.

| Target | Inhibitory Action | IC50 Value | Reference |

| ALK5 | Kinase Inhibition | ≤10 nM | [1] |

| ALK2 | Kinase Inhibition | ≤10 nM | [1] |

| TGFB-RI | Receptor Activity (Cell-based) | ≤100 nM | [1] |

Note: The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.[2]

General Cell Culture Treatment Protocol

This protocol provides a general workflow for treating adherent cell lines with this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell line of interest

Protocol:

-

Cell Seeding: Seed cells at a density appropriate for the specific assay and desired confluency at the time of treatment.

-

Cell Adherence: Allow cells to adhere and grow for 24-48 hours, or until they reach the desired confluency (typically 60-80%).

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Preparation of Working Solutions: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve starting from concentrations around the IC50 value (e.g., 1 nM to 1 µM). A vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) should always be included.

-

Cell Treatment: Carefully remove the old medium from the cells and wash once with sterile PBS if necessary. Add the prepared medium containing this compound or the vehicle control to the cells.

-

Incubation: Incubate the cells for the desired duration, which can range from a few hours to several days depending on the experiment. For signaling pathway studies (e.g., pSMAD2/3 inhibition), shorter incubation times (e.g., 30 minutes to 2 hours) are often sufficient. For functional assays like cell viability or gene expression, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary.

-

Downstream Analysis: Following incubation, harvest the cells for the intended downstream analysis.

Detailed Experimental Protocols

Western Blot for Phospho-SMAD2/3 Inhibition

This protocol is designed to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Materials:

-

Cells treated with this compound and/or TGF-β1

-

RIPA buffer or other suitable lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-SMAD2/3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Treatment: Follow the "General Cell Culture Treatment Protocol." A common approach is to pre-treat cells with various concentrations of this compound for 1-2 hours before stimulating with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-SMAD2/3 signal to total SMAD2/3 and the loading control.

Cell Viability Assay (MTT or MTS)

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.[3] Include a vehicle control.

-

Addition of Reagent:

-

MTT Assay: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.[4][5]

-

MTS Assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.[3][4]

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[4][5]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

TGF-β Induced Gene Expression Analysis (qRT-PCR)

This protocol is used to determine the effect of this compound on the expression of TGF-β target genes.

Materials:

-

Cells treated with this compound and/or TGF-β1

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

Protocol:

-

Cell Treatment: Follow the "General Cell Culture Treatment Protocol." Treatment times will vary depending on the target gene's expression kinetics (typically 6-24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control group.

References

- 1. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of gene expression downstream of a novel Fgf/Erk pathway during Xenopus development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunofluorescence Staining with Alk5-IN-29

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alk5-IN-29

This compound is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor.[1] ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway, which is crucial for regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and migration.[2][3] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies, most notably in cancer progression and fibrosis.[2][4] this compound exerts its inhibitory effect with a high degree of potency, exhibiting an IC50 value of ≤10 nM.[1] Its utility in research is primarily centered on the investigation of proliferative diseases such as cancer.[1] These application notes provide a detailed protocol for the use of this compound in immunofluorescence staining applications to study its effects on cellular signaling and morphology.

Mechanism of Action: The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII). This binding event recruits and phosphorylates the type I receptor, ALK5, leading to its activation.[3] Activated ALK5 then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[3] this compound, by selectively inhibiting the kinase activity of ALK5, blocks the phosphorylation of SMAD2 and SMAD3, thereby disrupting the entire downstream signaling cascade.[2] This mechanism makes this compound a valuable tool for dissecting the roles of TGF-β signaling in various biological contexts.

Quantitative Data for ALK5 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of various ALK5 inhibitors. This data can be used as a reference for determining the optimal concentration of this compound for your specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments.

| Inhibitor | IC50 (nM) | Target(s) | Notes |

| This compound | ≤10 | ALK5 | A selective ALK5 inhibitor.[1] |

| Alk5-IN-80 | 3.7 | ALK5 | A selective ALK5 inhibitor.[5] |

| BI-4659 | 19 | ALK5 | A potent ALK5 inhibitor, also blocks cellular phosphorylation of SMAD2/SMAD3 with an EC50 of 185 nM.[2] |

| RepSox | 23 | ALK5 | A potent and selective inhibitor of TGF-β type I receptor (ALK5). |

| SB525334 | Not specified | ALK5 | A well-characterized and potent ALK5 inhibitor.[6] |

Experimental Protocol: Immunofluorescence Staining

This protocol provides a general framework for immunofluorescence staining of cultured cells treated with this compound. Optimization of inhibitor concentration, incubation times, and antibody dilutions may be necessary for specific cell lines and targets.

Materials

-

This compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS with 0.1% Tween-20)

-

Primary antibody (specific to the target of interest)

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Glass coverslips and microscope slides

Experimental Workflow

Detailed Procedure

-

Cell Seeding:

-

Plate cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of staining.

-

Allow cells to adhere and grow for 24-48 hours.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM) to determine the optimal dose for your cell type.

-

Include appropriate controls: a vehicle control (medium with the same concentration of solvent) and an untreated control.

-

Incubate the cells with the inhibitor for a duration relevant to your experimental question (e.g., 1, 6, 12, or 24 hours).

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[7]

-

-

Permeabilization:

-

Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

-

Blocking:

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for at least 1 hour at room temperature.[7]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20).

-

Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

-

Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound primary antibody.

-

Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

-

Counterstaining:

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

-

If desired, incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Briefly rinse the coverslips in distilled water to remove salt crystals.

-

Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Seal the edges of the coverslips with clear nail polish and allow to dry.

-

-

Imaging:

-

Store the slides at 4°C in the dark until imaging.

-

Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophores used.

-

Troubleshooting and Considerations

-

High Background: This can be due to insufficient blocking, too high antibody concentrations, or inadequate washing. Increase blocking time, titrate antibody concentrations, and ensure thorough washing steps.

-

Weak or No Signal: This may be caused by low antibody concentration, inactive antibody, over-fixation, or inefficient permeabilization. Optimize antibody dilutions, check antibody viability, and adjust fixation and permeabilization times.

-

Inhibitor Activity: To confirm the biological activity of this compound in your system, consider performing a parallel Western blot to assess the phosphorylation status of SMAD2/3. A decrease in p-SMAD2/3 levels upon treatment would validate the inhibitor's effect.

-

Cell Health: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to some cell lines. Monitor cell morphology and viability throughout the experiment.

These application notes provide a comprehensive guide for utilizing this compound in immunofluorescence studies. By carefully following and optimizing this protocol, researchers can effectively investigate the role of the TGF-β/ALK5 signaling pathway in their specific models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activin-like kinase 5 (ALK5) mediates abnormal proliferation of vascular smooth muscle cells from patients with familial pulmonary arterial hypertension and is involved in the progression of experimental pulmonary arterial hypertension induced by monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Alk5-IN-29 in 3D Organoid Culture Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction